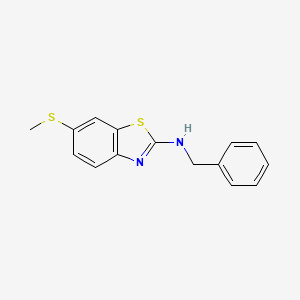

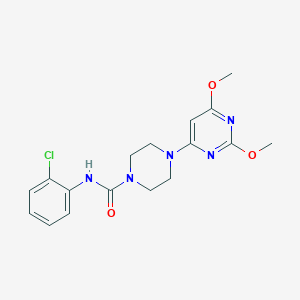

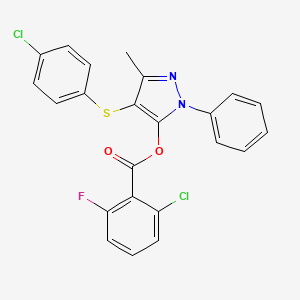

N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine, also known as NSC-707545, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.

Applications De Recherche Scientifique

Antitumor Properties and Prodrug Development

A novel class of 2-(4-aminophenyl)benzothiazoles, related to N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine, has shown potent antitumor properties both in vitro and in vivo. These compounds induce and are metabolized by cytochrome P 450 1A1, leading to active metabolites. To overcome the limitations posed by drug lipophilicity, amino acid conjugation has been utilized, resulting in water-soluble, chemically stable prodrugs that revert to their parent amine in vivo. These prodrugs have demonstrated significant tumor growth retardation in breast and ovarian xenograft models, with manageable toxic side effects, suggesting their suitability for clinical evaluation (Bradshaw et al., 2002).

Catalytic C-H, N-H Coupling

The direct amination of azoles, including benzothiazole derivatives via catalytic C-H, N-H coupling, has been achieved using a copper catalyst. This process allows for the efficient synthesis of aminated products, contributing to the development of novel chemical entities with potential applications in pharmaceuticals and material science (Monguchi et al., 2009).

Synthesis and Anticancer Activity

The synthesis of novel heterocycles incorporating the benzothiazole moiety has led to compounds with significant in-vitro anticancer activity. This includes derivatives of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole, which exhibited remarkable activity against various human cancer cell lines. Such findings underscore the potential of benzothiazole derivatives in the development of new anticancer agents (Waghmare et al., 2013).

Water-Soluble Lysyl- and Alanyl-Amide Prodrugs

Further exploration into the antitumor benzothiazoles has led to the synthesis of water-soluble L-lysyl- and L-alanyl-amide prodrugs of lipophilic antitumor 2-(4-aminophenyl)benzothiazoles. These prodrugs have shown good water solubility, stability, and in vivo degradation to their parent compound, with the lysyl-amide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole selected for phase 1 clinical evaluation due to its pharmaceutical properties (Hutchinson et al., 2002).

Domino Condensation/S-arylation/Heterocyclization Reactions

Innovative synthetic routes have been developed for 2-N-substituted benzothiazoles, crucial core structures for pharmaceutical agents, through domino condensation/S-arylation/heterocyclization reactions. This copper-catalyzed three-component synthesis significantly simplifies the production process of these heterocycles, enhancing their applicability in drug development and other chemical industries (Ma et al., 2011).

Propriétés

IUPAC Name |

N-benzyl-6-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S2/c1-18-12-7-8-13-14(9-12)19-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNOIMAMJPYPAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate](/img/structure/B2988870.png)

![1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2988871.png)

![4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2988874.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione](/img/structure/B2988877.png)

![1-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2988884.png)

![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/no-structure.png)